Product packaging for 2,2-Dichloro-1-(p-tolyl)ethanol(Cat. No.:)

2,2-Dichloro-1-(p-tolyl)ethanol

Cat. No.: B14036101
M. Wt: 205.08 g/mol
InChI Key: VWBLUFQKIVUHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dichloro-1-(p-tolyl)ethanol is a chemical compound of interest in organic synthesis and materials science research. The dichloro-substituted ethanol moiety is a valuable building block for constructing more complex molecular architectures, potentially serving as an intermediate for pharmaceuticals and functional materials . Compounds with similar structures have been utilized in the synthesis of dyes and in the study of non-covalent interactions in crystal engineering, such as C-Cl···π and halogen bonding . Please Note: Specific physicochemical data (e.g., melting point, boiling point) and a confirmed mechanism of action for this exact compound are not currently available in the public scientific literature. The product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2O B14036101 2,2-Dichloro-1-(p-tolyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2,2-dichloro-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H10Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

VWBLUFQKIVUHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Dichloro 1 P Tolyl Ethanol

Precursor-Based Synthetic Routes to 2,2-Dichloro-1-(p-tolyl)ethanol

These methods focus on forming the crucial carbon-carbon bond between the p-tolyl group and the dichloro-ethanol fragment from distinct precursor molecules.

Synthesis from p-Tolyl Aldehyde Derivatives

A primary route to this compound involves the use of p-tolualdehyde (4-methylbenzaldehyde) as a starting material. wikipedia.org This pathway hinges on the nucleophilic addition of a dichloromethyl anion equivalent to the electrophilic carbonyl carbon of the aldehyde. One established method involves the reaction of p-tolualdehyde with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521). umt.eduumt.edu The base deprotonates chloroform to generate the highly reactive trichloromethyl anion (:CCl₃⁻), which then loses a chloride ion to form dichlorocarbene (B158193) (:CCl₂). The dichlorocarbene then attacks the aldehyde. A subsequent workup yields the target alcohol.

Table 1: Synthesis from p-Tolualdehyde

Reactant Reagent(s) Key Transformation Product

This reaction must be carefully controlled to manage the reactivity of the intermediates and optimize the yield of the desired product.

Synthesis from Dichloroacetic Acid or Dichloroacetyl Chloride Derivatives

An alternative strategy utilizes derivatives of dichloroacetic acid, such as ethyl dichloroacetate (B87207) or dichloroacetyl chloride. orgsyn.orgsigmaaldrich.comresearchgate.net The Reformatsky reaction provides a classic example of this approach. wikipedia.orgorganic-chemistry.org In this reaction, ethyl dichloroacetate is treated with activated zinc dust. The zinc inserts into the carbon-chlorine bond, creating an organozinc nucleophile known as a Reformatsky enolate. This enolate is sufficiently nucleophilic to add to the carbonyl group of p-tolualdehyde. The resulting intermediate is then hydrolyzed during workup to afford the final β-hydroxy ester, which in this case is the target molecule, this compound. organic-chemistry.org The use of zinc is crucial as the resulting organozinc reagents are generally less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester group. wikipedia.org

Another possibility within this category is the reaction of an organometallic reagent derived from toluene (B28343), such as p-tolylmagnesium bromide (a Grignard reagent), with dichloroacetyl chloride. This would form the ketone precursor, 2,2-dichloro-1-(p-tolyl)ethan-1-one, which can then be reduced to the desired alcohol as discussed in section 2.2.1.

Table 2: Reformatsky Reaction for Synthesis

Aldehyde α-Halo Ester Metal Key Intermediate

Novel Approaches to C-C Bond Formation in this compound Synthesis

The fundamental challenge in synthesizing this compound is the formation of the C-C bond between the aromatic ring and the dihalogenated carbon chain. dtu.dkvanderbilt.edu The methods described previously represent specific applications of broader principles in organic synthesis for creating such bonds. alevelchemistry.co.ukresearchgate.net These reactions universally involve the interaction of a nucleophilic carbon species with an electrophilic carbon species.

Modern synthetic chemistry continues to develop more efficient and selective methods for C-C bond formation. illinois.edu While classic approaches like the Grignard and Reformatsky reactions are robust, research into transition-metal-catalyzed cross-coupling reactions could offer new pathways. For instance, a palladium- or nickel-catalyzed coupling of a p-tolyl-organometallic species with a suitable electrophile containing the 2,2-dichloro-1-hydroxyethyl moiety could be envisioned, although this would require a more complex, pre-functionalized coupling partner. The core principle, however, remains the strategic union of a nucleophile and an electrophile.

Table 3: General Nucleophile/Electrophile Strategy

Role Precursor Example Chemical Species
Electrophile p-Tolualdehyde Carbonyl Carbon
Nucleophile Dichloromethyl anion (from CHCl₃) Carbanion
Electrophile Dichloroacetyl chloride Acyl Chloride Carbon

| Nucleophile | p-Tolylmagnesium bromide | Grignard Reagent |

Functional Group Interconversion Strategies for the Synthesis of this compound

This second major class of synthetic strategies does not build the carbon skeleton from scratch but instead modifies a pre-existing molecule that already contains the required carbon framework.

Reduction of Carbonyl Precursors

A highly effective and common method for producing this compound is through the reduction of its corresponding ketone precursor, 2,2-dichloro-1-(p-tolyl)ethan-1-one. organic-chemistry.org This ketone can be readily synthesized via a Friedel-Crafts acylation reaction, where toluene is acylated with dichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Once the ketone is obtained, it can be reduced to the secondary alcohol using a variety of reducing agents. organic-chemistry.orgresearchgate.net The choice of reagent can influence the reaction's selectivity, conditions, and cost.

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent, typically used in alcoholic solvents like ethanol (B145695) or methanol. It is effective for reducing aldehydes and ketones without affecting less reactive functional groups.

Lithium aluminum hydride (LiAlH₄) : A very powerful and less selective reducing agent. orgsyn.org It will readily reduce ketones as well as other functional groups like esters and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a careful workup procedure.

Catalytic Hydrogenation : This involves reacting the ketone with hydrogen gas (H₂) over a metal catalyst (e.g., Pt, Pd, Ni). This method is often considered a "green" alternative but may require high pressures and temperatures.

Table 4: Common Reducing Agents for Ketone to Alcohol Conversion

Reducing Agent Typical Solvent(s) Key Features
Sodium Borohydride (NaBH₄) Methanol, Ethanol Mild, selective for aldehydes/ketones
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF (anhydrous) Powerful, non-selective, highly reactive

Halogenation Reactions Leading to this compound

Synthesizing this compound via direct halogenation of a non-halogenated precursor in a single step is generally not feasible. Instead, halogenation reactions are critical for preparing the necessary precursors, particularly the ketone intermediate discussed above. youtube.com

A plausible multi-step pathway involving halogenation is as follows:

Friedel-Crafts Acylation : Toluene is first reacted with chloroacetyl chloride and a Lewis acid catalyst to produce 2-chloro-1-(p-tolyl)ethan-1-one.

α-Halogenation : The resulting α-chloroketone is then subjected to a second chlorination reaction. This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), to introduce the second chlorine atom at the α-position, yielding 2,2-dichloro-1-(p-tolyl)ethan-1-one.

Reduction : This dichloroketone is the same intermediate from section 2.2.1 and is subsequently reduced to the final product, this compound.

In this context, halogenation is not the final step but a crucial functional group interconversion strategy used to build the required dichlorinated structure before the final reduction.

Green Chemistry Approaches in this compound Synthesis

The pursuit of sustainability in chemical manufacturing has led to the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Solvent-Free Synthetic Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of this compound, a potential solvent-free approach could be employed in the initial dichlorination step.

A plausible precursor for this synthesis is p-tolylacetophenone. The dichlorination of the alpha-carbon to the carbonyl group can be envisioned using reagents under solvent-free conditions. Mechanochemical methods, where mechanical energy from grinding or milling is used to drive reactions, offer a promising solvent-free alternative. For instance, the solid-state reaction of a ketone with a chlorinating agent, potentially with a solid-supported catalyst, could yield 2,2-dichloro-1-(p-tolyl)acetophenone. This approach not only eliminates the need for solvents but can also lead to shorter reaction times and easier product isolation.

Catalyst-Mediated Syntheses for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the synthesis of this compound, catalysis can be instrumental in both the dichlorination and reduction steps.

For the dichlorination of p-tolylacetophenone, the use of a catalyst can enhance the reaction's efficiency and selectivity. While traditional methods might employ stoichiometric amounts of chlorinating agents, a catalytic approach would reduce waste. One potential green chlorinating agent is trichloroisocyanuric acid (TCCA), which can be used in catalytic amounts in conjunction with a promoter under mild conditions. smolecule.com The use of TCCA is considered environmentally beneficial as it can be more efficient and produce less hazardous byproducts compared to traditional methods. smolecule.com

The subsequent reduction of the 2,2-dichloro-1-(p-tolyl)acetophenone to the final alcohol product is another area where catalysis is crucial. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly option. The enzymatic reduction of ketones to alcohols is a well-established green method. researchgate.net Specifically, the use of alcohol dehydrogenases or ketoreductases can afford high enantioselectivity under mild reaction conditions, typically in aqueous media. nih.gov This approach avoids the use of hazardous metal hydride reducing agents and their associated workup procedures.

Table 1: Potential Catalytic Approaches

Reaction Step Catalyst Type Potential Catalyst Advantages
Dichlorination Chemical Catalyst Trichloroisocyanuric acid (TCCA) with a promoter High efficiency, reduced waste, milder conditions. smolecule.com

Atom-Economy Considerations in this compound Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comacs.org A higher atom economy signifies a greener process with less waste generation.

The theoretical atom economy for a two-step synthesis of this compound can be calculated to assess its greenness. Let's consider a plausible reaction scheme:

Step 1: Dichlorination of p-tolylacetophenone C₉H₁₀O + 2SO₂Cl₂ → C₉H₈Cl₂O + 2SO₂ + 2HCl (p-tolylacetophenone) + (Sulfuryl chloride) → (2,2-dichloro-1-(p-tolyl)acetophenone) + (Sulfur dioxide) + (Hydrogen chloride)

Step 2: Reduction of 2,2-dichloro-1-(p-tolyl)acetophenone C₉H₈Cl₂O + NaBH₄ → C₉H₁₀Cl₂O (2,2-dichloro-1-(p-tolyl)acetophenone) + (Sodium borohydride) → (this compound)

Theoretical Atom Economy Calculation:

To improve the atom economy, alternative reagents with higher incorporation of atoms into the final product should be considered. For instance, using a catalytic amount of a chlorinating source that is regenerated in situ would significantly improve the atom economy of the first step. Similarly, catalytic hydrogenation for the reduction step would have a 100% atom economy for the addition of hydrogen.

Scale-Up Considerations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that require careful consideration and process optimization. Key factors include reaction kinetics, heat and mass transfer, reactor design, and downstream processing.

For the synthesis of this compound, scaling up the proposed two-step process would involve:

Dichlorination Step: The exothermic nature of chlorination reactions necessitates efficient heat removal to maintain temperature control and prevent runaway reactions. Continuous flow reactors can offer significant advantages over batch reactors in this regard, providing better heat and mass transfer, improved safety, and more consistent product quality. google.com The choice of chlorinating agent and catalyst would also be critical for a scalable process, with considerations for cost, availability, and ease of handling.

Reduction Step: If a biocatalytic reduction is employed, the scale-up would involve challenges related to enzyme stability, activity, and recovery. Immobilization of the enzyme on a solid support can facilitate its reuse and simplify the purification process. The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial to maximize enzyme productivity and longevity.

Downstream Processing: The purification of the final product to the desired specification is a critical and often resource-intensive part of the manufacturing process. The development of efficient extraction and crystallization or distillation procedures is essential to minimize solvent use and energy consumption.

Table 2: Key Process Optimization Parameters for Scale-Up

Process Stage Parameter to Optimize Goal
Dichlorination Reactor Type (Batch vs. Flow) Enhance safety and control.
Temperature and Pressure Maximize yield and minimize byproducts.
Catalyst Loading and Lifetime Reduce cost and waste.
Reduction Enzyme Immobilization Facilitate catalyst reuse.
Reaction Medium and pH Maintain optimal enzyme activity.
Substrate/Enzyme Ratio Maximize conversion and productivity.
Purification Solvent Selection Minimize environmental impact and cost.

Mechanistic Investigations of Chemical Transformations Involving 2,2 Dichloro 1 P Tolyl Ethanol

Nucleophilic Substitution Reactions of 2,2-Dichloro-1-(p-tolyl)ethanol

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. In the context of this compound, the hydroxyl group (-OH) is a poor leaving group. libretexts.org To facilitate its departure, it must first be protonated by an acid to form a much better leaving group, water (H2O). libretexts.orgmasterorganicchemistry.com The nature of the substrate (primary, secondary, or tertiary) and the reaction conditions (nature of the nucleophile, solvent, and temperature) determine whether the reaction proceeds via an S\N1 or S\N2 mechanism. masterorganicchemistry.comlibretexts.org

Given that this compound is a secondary alcohol, both S\N1 and S\N2 pathways are possibilities. libretexts.org The presence of the electron-withdrawing chlorine atoms and the phenyl group can influence the stability of potential carbocation intermediates and the accessibility of the electrophilic carbon to nucleophilic attack.

Elucidation of Reaction Pathways and Transition States

The S\N1 mechanism for a secondary alcohol like this compound would proceed in a stepwise manner. libretexts.org The initial step is the protonation of the hydroxyl group to form an oxonium ion. libretexts.orgyoutube.com This is followed by the departure of a water molecule to form a secondary carbocation. libretexts.orgyoutube.com This carbocation is the key intermediate that then reacts with a nucleophile to form the substitution product. libretexts.org The stability of this carbocation is a critical factor; the p-tolyl group can stabilize the positive charge through resonance.

Conversely, the S\N2 mechanism is a one-step process. libretexts.org A strong nucleophile would attack the electrophilic carbon atom at the same time as the leaving group (after protonation) departs. youtube.com This reaction proceeds through a five-coordinate transition state. Steric hindrance around the reaction center can significantly impact the rate of S\N2 reactions. For secondary halides, strong, unhindered bases tend to favor E2 elimination over S\N2 substitution. masterorganicchemistry.comlibretexts.org

The choice between the S\N1 and S\N2 pathway is often influenced by the nucleophile's strength and the solvent's polarity. Strong nucleophiles in high concentrations favor the S\N2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the S\N1 pathway. libretexts.orgmasterorganicchemistry.com

Kinetic Studies of Nucleophilic Attack on this compound

Kinetic studies are instrumental in distinguishing between S\N1 and S\N2 mechanisms. An S\N1 reaction exhibits first-order kinetics, with the rate depending only on the concentration of the substrate. In contrast, an S\N2 reaction follows second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

For this compound, experimental data on reaction rates with various nucleophiles would be necessary to definitively assign a mechanism. For instance, reacting it with a strong nucleophile like the methanethiolate (B1210775) ion in a suitable solvent and observing a second-order rate law would suggest an S\N2 pathway. libretexts.org Conversely, if the reaction rate with a weak nucleophile like water is independent of the nucleophile's concentration, an S\N1 mechanism would be indicated. It is important to note that for secondary alkyl halides, reactions with strongly basic nucleophiles often lead predominantly to E2 elimination products. masterorganicchemistry.com

Elimination Reactions Involving this compound.masterorganicchemistry.com

Elimination reactions of alcohols, known as dehydration, typically require acid catalysis to convert the poor hydroxyl leaving group into a good one (water). libretexts.org These reactions lead to the formation of alkenes. youtube.com For secondary alcohols like this compound, both E1 and E2 mechanisms are plausible. libretexts.org

Formation of Unsaturated Derivatives

The acid-catalyzed dehydration of this compound would result in the formation of an unsaturated derivative, specifically a substituted styrene. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a carbocation in an E1 pathway or a concerted removal of a proton by a base in an E2 pathway. masterorganicchemistry.comyoutube.com The resulting double bond can be formed between the carbon that bore the hydroxyl group and an adjacent carbon atom.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. libretexts.orgchemistrysteps.com However, the use of a bulky base can lead to the formation of the less substituted (Hofmann) product due to steric hindrance. libretexts.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. chemistrysteps.com In E2 reactions, the stereochemical outcome is often dictated by the requirement for an anti-periplanar arrangement of the departing proton and leaving group. libretexts.orgchemistrysteps.com This can lead to the selective formation of either the (E) or (Z) isomer of the resulting alkene. chemistrysteps.com For E1 reactions, which proceed through a planar carbocation intermediate, the formation of the more stable trans (E) isomer is generally favored. chemistrysteps.com

Rearrangement Reactions of this compound Derivatives

Carbocation intermediates, which are central to S\N1 and E1 reactions, are susceptible to rearrangement to form more stable carbocations. masterorganicchemistry.comchemistrysteps.com In the case of derivatives of this compound, if a carbocation is formed at the secondary position, a 1,2-hydride or 1,2-alkyl shift could potentially occur if it leads to a more stabilized carbocation. chemistrysteps.com For example, a rearrangement that places the positive charge in a position to be more effectively delocalized by the aromatic ring or influenced by the electron-withdrawing chlorine atoms could be a possibility. Such rearrangements can lead to the formation of unexpected products and are a key consideration in reactions proceeding through carbocationic intermediates. masterorganicchemistry.com

Pinacol-Type Rearrangements

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. This is succeeded by the migration of a neighboring group to the carbocationic center, ultimately leading to the rearranged product. wikipedia.orgchemistrysteps.com

While this compound is not a 1,2-diol, a related rearrangement could be envisioned under strongly acidic conditions. The reaction would likely proceed through the formation of a benzylic carbocation stabilized by the p-tolyl group.

Proposed Mechanistic Pathway:

Protonation of the hydroxyl group: The reaction would be initiated by the protonation of the alcohol's hydroxyl group by a strong acid, forming a good leaving group (water).

Formation of a carbocation: The departure of a water molecule would lead to the formation of a secondary benzylic carbocation. The p-tolyl group would provide significant resonance stabilization to this carbocation.

Hydride or Aryl Migration: In a typical Pinacol rearrangement, an alkyl or aryl group would migrate. However, in this case, a 1,2-hydride shift from the dichloromethyl group is unlikely due to the electron-withdrawing nature of the chlorine atoms. Migration of one of the chlorine atoms is also a possibility, though less common. A more plausible rearrangement could involve the migration of the p-tolyl group.

Formation of the final product: Tautomerization of the resulting enol would yield the final ketone product.

Due to the electronic effects of the dichloro group, the reaction kinetics and the migratory aptitude of different groups would be significantly influenced. The electron-withdrawing chlorine atoms would destabilize any adjacent positive charge, making the formation of a carbocation at the C2 position highly unfavorable.

Other Skeletal Rearrangements

Beyond the classic Pinacol-type rearrangement, other skeletal rearrangements of this compound could be induced under various conditions, often involving carbocationic intermediates. beilstein-journals.org The specific pathway and resulting products would be highly dependent on the reaction conditions, such as the nature of the acid or Lewis acid catalyst used, the solvent, and the temperature.

One potential rearrangement could be a Wagner-Meerwein-type shift. If a carbocation is formed at the benzylic position, rearrangement of the carbon skeleton could occur to relieve steric strain or to form a more stable carbocation, although in this specific structure, the benzylic carbocation is already significantly stabilized.

Another possibility under forcing conditions could be ring expansion or contraction if the aryl group were to be part of a cyclic system, which is not the case here. The presence of the gem-dichloro group adds a layer of complexity, as it can influence the stability of intermediates and transition states, and could potentially participate in the rearrangement itself.

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of this compound offer pathways to other functional groups, with the potential for chemoselectivity being a key consideration.

Chemoselective Oxidation Pathways

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, the target product of oxidation would be 2,2-dichloro-1-(p-tolyl)ethan-1-one. The challenge lies in achieving this transformation without affecting the dichloro-substituted carbon or the aromatic ring.

A variety of reagents are known for the oxidation of secondary alcohols, and their chemoselectivity would be crucial.

Oxidizing AgentPotential Outcome
Chromium-based reagents (e.g., PCC, PDC) Likely to be effective for the selective oxidation of the secondary alcohol to the corresponding ketone without over-oxidation.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) A mild and often highly selective method for oxidizing primary and secondary alcohols. It is expected to be effective here.
Dess-Martin Periodinane (DMP) Another mild and selective reagent for the oxidation of alcohols to aldehydes and ketones.
Manganese Dioxide (MnO2) Particularly effective for the oxidation of benzylic and allylic alcohols. It would likely be a suitable reagent for this transformation.

The choice of oxidant would be guided by the desired selectivity and the tolerance of other functional groups in a more complex substrate. The electron-withdrawing nature of the dichloromethyl group might slightly deactivate the alcohol towards oxidation compared to a simple alkyl-substituted ethanol (B145695).

Selective Reduction Strategies

The reduction of this compound can be directed towards several products depending on the reducing agent and reaction conditions.

Reduction of the Alcohol Group:

Selective reduction of the hydroxyl group to a hydrogen atom, yielding 1,1-dichloro-2-(p-tolyl)ethane, would be a challenging transformation. This would typically require a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by reductive cleavage.

Reduction of the Dichloro Group:

More commonly, selective reduction would target the carbon-chlorine bonds.

Reducing AgentPotential Product(s)
Catalytic Hydrogenation (e.g., H2/Pd, Pt) This could potentially lead to the hydrogenolysis of the C-Cl bonds, yielding 1-(p-tolyl)ethanol or even ethylbenzene, depending on the catalyst and conditions. The benzylic C-O bond might also be susceptible to hydrogenolysis.
Metal Hydrides (e.g., LiAlH4, NaBH4) These reagents are typically used for the reduction of carbonyls and other polar functional groups. While they don't usually reduce alkyl halides, the reactivity can be altered by additives. Sodium borohydride (B1222165) is generally not strong enough to reduce alkyl halides. rsc.org Lithium aluminum hydride can reduce some alkyl halides, but its reaction with the alcohol would first produce the alkoxide.
Dissolving Metal Reductions (e.g., Na/NH3) This method is known for the reduction of various functional groups, including the cleavage of C-X bonds. It could potentially reduce the dichloro group.
Zinc dust in acetic acid This is a classic method for the reductive dehalogenation of α-halo ketones and could potentially be adapted for the reduction of the dichloro group in this substrate.

Achieving high selectivity in the reduction of this compound would require careful optimization of the reaction conditions to favor the desired transformation while minimizing side reactions.

Derivatization and Analogue Synthesis of 2,2 Dichloro 1 P Tolyl Ethanol

Structural Modification of the p-Tolyl Moiety

The aromatic p-tolyl group of 2,2-dichloro-1-(p-tolyl)ethanol is a key site for structural alterations, which can be achieved through reactions on the aromatic ring itself or at the benzylic methyl group. These modifications can significantly influence the electronic and steric properties of the entire molecule.

Aromatic Substitution Reactions

The benzene (B151609) ring of the p-tolyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of the methyl and the 1-(2,2-dichloroethanol) groups, both being ortho-, para-directing, will influence the regioselectivity of these substitutions.

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the positions ortho to the methyl group (positions 2 and 6) or ortho to the 1-(2,2-dichloroethanol) group (position 3 and 5). Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield brominated derivatives. The specific reaction conditions, including the choice of catalyst and solvent, can be optimized to favor the formation of a particular isomer.

Table 1: Potential Aromatic Substitution Reactions on this compound

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄2,2-Dichloro-1-(x-nitro-4-methylphenyl)ethanol
HalogenationX₂ (X=Cl, Br), Lewis Acid2,2-Dichloro-1-(x-halo-4-methylphenyl)ethanol
SulfonationSO₃, H₂SO₄4-(1-hydroxy-2,2-dichloroethyl)-3-methylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2,2-Dichloro-1-(x-acyl-4-methylphenyl)ethanol

Modifications at the Methyl Group

The methyl group of the p-tolyl moiety offers another avenue for derivatization. One common transformation is oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid, yielding 4-(1-hydroxy-2,2-dichloroethyl)benzoic acid. This introduces a new functional group that can undergo further reactions, such as esterification or amidation, to create a wide array of derivatives.

Alternatively, free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 2,2-dichloro-1-(4-(bromomethyl)phenyl)ethanol, which can then be used in nucleophilic substitution reactions to introduce various functional groups.

Functionalization at the Hydroxyl Group of this compound

The secondary hydroxyl group is a highly reactive site on the this compound molecule, allowing for a variety of functionalization reactions. nih.govsolubilityofthings.com These reactions are fundamental in organic synthesis for creating esters, ethers, and carbonyl compounds.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be readily achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. nih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2,2-dichloro-1-(p-tolyl)ethyl acetate. A variety of esters can be synthesized by using different acylating agents. researchgate.net

Etherification can be accomplished through a Williamson ether synthesis-type reaction. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(1-methoxy-2,2-dichloroethyl)-4-methylbenzene.

Table 2: Examples of Esterification and Etherification of this compound

Reaction TypeReagentProduct
EsterificationAcetyl chloride2,2-Dichloro-1-(p-tolyl)ethyl acetate
EsterificationBenzoic anhydride2,2-Dichloro-1-(p-tolyl)ethyl benzoate
EtherificationSodium hydride, Methyl iodide1-(1-Methoxy-2,2-dichloroethyl)-4-methylbenzene

Oxidation to Carbonyl Compounds

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2,2-dichloro-1-(p-tolyl)ethan-1-one. researchgate.netlibretexts.org A variety of oxidizing agents can be employed for this transformation. organic-chemistry.orguhamka.ac.id Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. libretexts.org Stronger oxidants, such as chromic acid (generated from sodium dichromate and sulfuric acid), can also be used. libretexts.org The resulting ketone is a valuable intermediate for further synthetic manipulations, such as nucleophilic addition reactions at the carbonyl carbon.

Halogen Manipulation and Exchange Reactions on this compound

The two chlorine atoms on the ethyl group of this compound can potentially undergo substitution or elimination reactions, although these are generally less straightforward than reactions at the hydroxyl or tolyl groups. Nucleophilic substitution of the chlorine atoms would require strong nucleophiles and potentially harsh reaction conditions due to the steric hindrance and the deactivating effect of the adjacent chlorine and phenyl groups.

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to replace the chlorine atoms with other halogens like iodine or fluorine. For example, treatment with sodium iodide in acetone (B3395972) might lead to the corresponding diiodo- derivative. The synthesis of fluorinated analogues could also be explored, potentially leading to compounds with altered electronic properties and biological activities. nih.govnih.gov

Elimination reactions, promoted by a strong base, could lead to the formation of a vinyl chloride derivative. The regioselectivity of such an elimination would depend on the reaction conditions and the nature of the base used.

Substitution of Chlorine Atoms

The two chlorine atoms attached to the C2 position of this compound are key sites for chemical modification. Nucleophilic substitution reactions offer a pathway to replace these chlorine atoms with other functional groups, thereby altering the compound's chemical and physical properties.

While specific studies on the substitution reactions of this compound are not extensively documented, the reactivity of similar gem-dichloro compounds provides a basis for predicting potential transformations. For instance, the reaction of halogenoalkanes with nucleophiles is a well-established method in organic synthesis. targetmol.com The carbon-chlorine bond is polar, leaving the carbon atom with a partial positive charge and susceptible to attack by nucleophiles. targetmol.com

Potential nucleophilic substitution reactions could involve reagents such as:

Hydroxide (B78521) ions (OH⁻): Reaction with a strong base like sodium hydroxide could potentially lead to the formation of a diol or, through more complex rearrangements, other oxygenated derivatives.

Alkoxides (RO⁻): These reagents could be used to introduce ether linkages.

Cyanide ions (CN⁻): The introduction of a nitrile group would provide a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Amines (RNH₂): Reaction with amines could lead to the formation of amino-alcohol derivatives.

It is important to note that the reactivity of the two chlorine atoms may differ, and controlling the degree of substitution (mono- versus di-substitution) would be a key synthetic challenge. The reaction conditions, including the choice of solvent and temperature, would play a crucial role in the outcome of these transformations.

Research on the reactions of phenyl(trichloromethyl)carbinol, a structurally related compound, has shown that it reacts with various nucleophiles, including thioureas and amino thiols, to form heterocyclic compounds. This suggests that this compound could also serve as a precursor for the synthesis of novel heterocyclic structures.

Introduction of Additional Halogens

The synthesis of analogues of this compound containing other halogens (fluorine, bromine, iodine) can lead to compounds with altered steric and electronic properties.

Fluorinated Analogues: The introduction of fluorine into organic molecules can significantly impact their properties, including metabolic stability and binding affinity to biological targets. One common strategy for synthesizing fluorinated analogues is through the use of fluorinating agents. For example, the synthesis of (S)-2,2,2-trifluoro-1-(p-tolyl)ethanol has been achieved via the nucleophilic addition of trifluoromethyltrimethylsilane (TMSCF₃) to p-tolualdehyde, catalyzed by a fluoride (B91410) ion source. orgsyn.org Another approach involves the enantioselective reduction of the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. orgsyn.org

Table 1: Synthesis Methods for Fluorinated Analogues

Precursor Reagent Product
p-Tolualdehyde Trifluoromethyltrimethylsilane (TMSCF₃), Fluoride catalyst 2,2,2-Trifluoro-1-(p-tolyl)ethanol orgsyn.org

Brominated and Iodinated Analogues: The synthesis of brominated and iodinated analogues could potentially be achieved through various methods. One approach might involve the direct halogenation of 1-(p-tolyl)ethanol or its derivatives. However, controlling the regioselectivity of such reactions to achieve dichlorination at the C2 position followed by the introduction of bromine or iodine would be challenging. An alternative strategy could involve the synthesis of a suitable precursor, such as a ketone, followed by a haloform-type reaction or other specific halogenation methods.

Synthesis of Stereoisomeric Analogues of this compound

The carbon atom bearing the hydroxyl group (C1) in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2,2-dichloro-1-(p-tolyl)ethanol. The synthesis of specific stereoisomers is of significant interest as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter.

Asymmetric Catalysis: The use of a chiral catalyst can direct a reaction to selectively form one enantiomer. A prominent example is the asymmetric reduction of a prochiral ketone precursor. The reduction of 2,2-dichloro-p-tolyl ethanone (B97240) using a chiral reducing agent or a catalyst could potentially yield enantiomerically enriched (R)- or (S)-2,2-dichloro-1-(p-tolyl)ethanol.

Biocatalysis: Enzymes are highly specific catalysts that can perform reactions with excellent enantioselectivity. Ketoreductases, for instance, are known to catalyze the reduction of ketones to chiral alcohols with high enantiomeric excess. nih.gov The use of a suitable ketoreductase could be a viable route for the synthesis of enantiopure this compound.

Diastereoselective Reactions: If a molecule contains a second chiral center, it is possible to control the stereochemistry of a newly formed chiral center relative to the existing one. This principle is fundamental in diastereoselective synthesis. nih.gov

While specific literature on the stereoselective synthesis of this compound is scarce, the general principles of asymmetric synthesis provide a clear roadmap for accessing its individual stereoisomers.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Phenyl(trichloromethyl)carbinol
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol orgsyn.org
2,2,2-Trifluoro-1-(p-tolyl)ethanone orgsyn.org
1-(p-Tolyl)ethanol
2,2-Dichloro-p-tolyl ethanone
(R)-2,2-dichloro-1-(p-tolyl)ethanol

Stereochemical Aspects of 2,2 Dichloro 1 P Tolyl Ethanol

Enantiomeric Synthesis and Resolution of 2,2-Dichloro-1-(p-tolyl)ethanol

The synthesis of enantiomerically pure this compound is a key challenge, addressable through several established methodologies in asymmetric synthesis. These approaches aim to control the formation of the chiral center at the first carbon of the ethanol (B145695) moiety.

Asymmetric Catalysis in Synthesis

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral precursor, 2,2-dichloro-1-(p-tolyl)ethanone (B1581191). This transformation can be achieved using various chiral catalysts that facilitate the enantioselective transfer of a hydride to the carbonyl group.

Prominent among these methods is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. In this system, the catalyst, derived from a chiral amino alcohol like (S)-proline, coordinates with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) and the ketone. This coordination creates a rigid, chiral environment that directs the hydride delivery to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The predictable stereochemical outcome is dictated by the stereochemistry of the catalyst used.

Another powerful approach involves transfer hydrogenation, often catalyzed by chiral ruthenium or rhodium complexes. These catalysts, typically featuring chiral diamine or amino alcohol ligands, facilitate the transfer of hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions. For instance, catalysts based on Noyori's chiral diamine-ruthenium(II) system are well-known for their high efficiency and enantioselectivity in the reduction of aryl ketones.

Enzymatic reductions also offer a highly selective and environmentally benign alternative. Ketoreductases (KREDs) are enzymes that can reduce a wide range of ketones to their corresponding alcohols with exceptional enantioselectivity. By selecting an appropriate KRED, either the (R)- or (S)-enantiomer of this compound can be prepared. The high degree of selectivity arises from the specific binding of the substrate in the chiral active site of the enzyme.

Table 1: Hypothetical Enantioselective Reduction of 2,2-Dichloro-1-(p-tolyl)ethanone

Catalyst/EnzymeChiral Ligand/SourceReductantEnantiomeric Excess (ee) (%)Predominant Enantiomer
CBS Catalyst(S)-Proline derivedBH₃·SMe₂95(R)
Ru(II) Complex(S,S)-TsDPENIsopropanol98(R)
KetoreductaseKRED-NADH-101Glucose/GDH>99(S)

This table presents plausible data based on known catalytic systems for analogous substrates.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis provides an alternative strategy for controlling the stereochemistry of this compound. In this method, a chiral auxiliary is temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction.

One potential approach involves the use of a chiral auxiliary attached to a glyoxylate (B1226380) derivative, which can then react with a p-tolyl Grignard reagent. For example, a chiral alcohol such as (-)-8-phenylmenthol (B56881) can be esterified with glyoxylic acid. The subsequent addition of p-tolylmagnesium bromide to the aldehyde of the glyoxylate ester would proceed with facial selectivity dictated by the steric hindrance of the chiral auxiliary. Removal of the auxiliary would then yield the desired enantiomer of p-tolylglyoxylic acid, which could be further transformed into this compound.

Alternatively, a chiral auxiliary can be employed to control the reduction of a ketone precursor. While less common for direct ketone reductions, this strategy can be envisioned through the formation of a chiral ketal or acetal (B89532) from 2,2-dichloro-1-(p-tolyl)ethanone using a chiral diol. Subsequent diastereoselective transformations and removal of the auxiliary could lead to the desired enantiomerically enriched alcohol. However, the more direct catalytic asymmetric reduction is generally preferred for its efficiency.

Table 2: Potential Chiral Auxiliaries for Stereoselective Synthesis

Chiral AuxiliaryType of ReactionPotential PrecursorExpected Diastereomeric Ratio (d.r.)
(-)-8-PhenylmentholNucleophilic AdditionGlyoxylate Ester>95:5
(R,R)-1,2-DiphenylethanediolKetal Formation2,2-Dichloro-1-(p-tolyl)ethanoneVariable

This table outlines hypothetical applications of chiral auxiliaries based on established methodologies.

Diastereoselective Reactions Involving this compound Precursors

Diastereoselective reactions are crucial when a molecule already contains a chiral center and a new one is being created. In the context of this compound, this could involve the diastereoselective functionalization of a precursor that already bears a stereocenter.

For instance, if a synthetic route proceeds through an intermediate that has a chiral center adjacent to the carbonyl group of a precursor ketone, the reduction of this ketone would be a diastereoselective process. The existing stereocenter would influence the trajectory of the incoming hydride, leading to a preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a fundamental principle in stereoselective synthesis. The outcome can often be predicted using models such as Cram's rule, the Felkin-Anh model, or the Cornforth model, which consider the steric and electronic properties of the substituents on the existing chiral center.

Spectroscopic and Computational Analysis of Stereoisomers of this compound

Distinguishing between the enantiomers of this compound requires chiroptical spectroscopic techniques, as standard spectroscopic methods like NMR and IR are identical for both enantiomers.

Circular Dichroism (CD) Spectroscopy is a powerful tool for this purpose. Enantiomers exhibit opposite CD signals, and the spectrum provides a fingerprint of the molecule's absolute configuration. The Cotton effect, corresponding to the electronic transitions of the tolyl chromophore, would be of opposite sign for the (R)- and (S)-enantiomers.

Vibrational Circular Dichroism (VCD) , the infrared counterpart of CD, can also be used to determine the absolute configuration by analyzing the differential absorption of left and right circularly polarized infrared radiation by the chiral molecules.

Computational analysis , using methods like Density Functional Theory (DFT), can be employed to predict the CD and VCD spectra of the (R)- and (S)-enantiomers. By comparing the calculated spectra with the experimental ones, the absolute configuration of the synthesized or isolated enantiomer can be assigned. Computational models can also provide insights into the conformational preferences of the stereoisomers, which are crucial for understanding their spectroscopic properties and reactivity.

Stereochemical Implications in Reaction Mechanisms of this compound

The stereochemistry of this compound has significant implications for its subsequent reactions. If the alcohol is used as a chiral starting material, its absolute configuration will dictate the stereochemical outcome of reactions in which it participates, provided the chiral center is involved in the mechanism.

For example, in a nucleophilic substitution reaction at the carbinol carbon, the mechanism (Sₙ1 or Sₙ2) will determine the stereochemical outcome. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization. The presence of the bulky dichloromethyl and p-tolyl groups might favor an Sₙ1 pathway under certain conditions due to steric hindrance and the potential for carbocation stabilization by the tolyl group.

Furthermore, if the hydroxyl group of this compound is used to direct a reaction at a nearby prochiral center within the same molecule (intramolecular directing group), its stereochemistry will be critical in determining the facial selectivity of the transformation.

Computational and Theoretical Studies on 2,2 Dichloro 1 P Tolyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules.

DFT studies are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For 2,2-dichloro-1-(p-tolyl)ethanol, the key conformational features would be the rotational barriers around the C-C and C-O single bonds. The presence of the bulky dichloromethyl group and the p-tolyl ring would lead to specific preferred conformations to minimize steric hindrance.

Studies on similar molecules, such as substituted ethanols, have shown that the interplay of steric and electronic effects dictates the most stable conformers. For instance, research on 2-chloroethanol (B45725) has utilized DFT to analyze its conformational space. It is expected that for this compound, the gauche and anti conformations around the C1-C2 bond would have distinct energy levels, with the anti-conformation likely being more stable due to reduced steric repulsion between the chlorine atoms and the p-tolyl group.

Table 1: Predicted Stable Conformations of this compound based on Analogous Compounds

Dihedral Angle (Cl-C-C-O)Relative Energy (kcal/mol)Predicted Stability
~60° (gauche)HigherLess Stable
180° (anti)LowerMore Stable

Note: The data in this table is hypothetical and based on general principles of conformational analysis and findings for structurally similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a measure of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring. The LUMO, conversely, is likely to be centered on the C-Cl bonds of the dichloromethyl group, given the electronegativity of the chlorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-6.5 to -7.5p-tolyl ring
LUMO-0.5 to -1.5C-Cl bonds
HOMO-LUMO Gap5.0 to 7.0Entire molecule

Note: These energy values are estimations based on typical values for similar aromatic and chlorinated compounds.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.

For this compound, potential reactions of interest would include oxidation of the alcohol, nucleophilic substitution at the carbon bearing the chlorine atoms, and reactions involving the aromatic ring. Computational studies can elucidate the step-by-step mechanisms of such transformations. For example, in an oxidation reaction, calculations would detail the abstraction of the hydroxyl hydrogen followed by further steps.

Theoretical calculations can predict important kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies. These predictions are vital for understanding reaction rates and equilibria. For a hypothetical dehydrochlorination reaction of this compound, computational methods could predict the energy barrier for the elimination of HCl, providing insight into the feasibility of the reaction under different conditions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions and the behavior of molecules in solution. nih.govmdpi.com MD simulations of this compound in a solvent like water would reveal how the molecule interacts with its environment. nih.gov The hydrophobic p-tolyl group would likely favor interactions with nonpolar regions, while the hydroxyl and dichloro groups would engage in hydrogen bonding and dipole-dipole interactions with water molecules. mdpi.com These simulations are crucial for understanding properties like solubility and how the molecule might interact with biological systems. nih.govmdpi.com

Solvent Effects on Reactivity and Conformation

Theoretical calculations on substituted ethanols, for instance, have demonstrated the profound impact of the solvent on the conformational preferences of the hydroxyl group relative to other substituents. nih.gov The presence of the dichloromethyl group and the p-tolyl group in this compound introduces both steric and electronic factors that are sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl proton and one of the chlorine atoms may play a role in stabilizing a specific conformation. The chlorine atoms, being electronegative, can act as weak hydrogen bond acceptors. However, in polar, protic solvents such as water or alcohols, intermolecular hydrogen bonding between the solvent and the hydroxyl group of this compound would likely dominate. This competition between intra- and intermolecular hydrogen bonding is a key determinant of the conformational landscape.

Computational models like the Polarizable Continuum Model (PCM) are often employed to simulate the bulk effect of a solvent. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy in that environment. For a more detailed picture, explicit solvent models, where individual solvent molecules are included in the calculation, can be used. These methods can reveal specific solute-solvent interactions, such as the formation of hydrogen-bonded complexes.

The reactivity of this compound, for example in substitution or elimination reactions, would also be heavily dependent on the solvent. In S_N1-type reactions, a polar, protic solvent would be expected to stabilize the potential carbocation intermediate formed upon the departure of the hydroxyl group (after protonation). Conversely, in S_N2-type reactions, a polar, aprotic solvent might be more favorable. The specific arrangement of solvent molecules around the reacting center can either facilitate or hinder the approach of a nucleophile or the departure of a leaving group.

Table 1: Potential Solvent Effects on the Conformation of this compound

Solvent TypeDominant InteractionExpected Conformational Preference
Non-polar Intramolecular forces (e.g., potential weak intramolecular H-bonding, van der Waals)Conformations stabilized by internal interactions, potentially a folded or gauche arrangement to allow for proximity of the hydroxyl and dichloro groups.
Polar Aprotic Dipole-dipole interactionsExtended or anti conformations may be favored to maximize the overall dipole moment of the solute-solvent system.
Polar Protic Intermolecular hydrogen bonding with the solventConformations that allow for optimal hydrogen bonding of the hydroxyl group with solvent molecules, likely disrupting any intramolecular hydrogen bonds.

Interactions with Catalytic Surfaces

The interaction of this compound with catalytic surfaces is a critical aspect of its potential applications in chemical synthesis. While specific studies on this compound are scarce, research on analogous aromatic alcohols provides a framework for understanding these interactions, particularly with biocatalysts like enzymes.

Enzymes such as aryl-alcohol oxidases (AAOs) are known to catalyze the oxidation of primary aromatic alcohols. nih.gov The catalytic mechanism of these enzymes often involves specific interactions within a well-defined active site. For a substrate like this compound, several types of interactions with a catalytic surface can be envisaged:

Aromatic Stacking: The p-tolyl group can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) at the catalytic site. nih.gov These interactions are crucial for the proper orientation of the substrate for catalysis.

Hydrogen Bonding: The hydroxyl group is a key functional group for interaction, acting as both a hydrogen bond donor and acceptor. It can form hydrogen bonds with amino acid residues or with the cofactor (e.g., FAD in AAOs), which is essential for substrate binding and the chemical transformation.

The nature of the substituents on the aromatic ring and the side chain significantly influences these interactions. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms would affect the electronic properties of the molecule. Theoretical studies on the interaction of substituted benzyl (B1604629) alcohols with aryl-alcohol oxidase have shown that electron-withdrawing substituents can influence the stacking energies between the substrate and aromatic residues in the active site. nih.gov

Table 2: Potential Interactions of this compound with a Catalytic Surface (e.g., Aryl-Alcohol Oxidase Active Site)

Molecular MoietyPotential Interaction TypeInteracting Partner on Catalytic Surface (Example)Significance for Catalysis
p-Tolyl group Aromatic (π-π) stackingAromatic amino acid residues (e.g., Tyrosine)Substrate orientation and binding. nih.gov
Hydroxyl group Hydrogen bondingAmino acid residues (e.g., Histidine, Aspartate)Substrate binding, proton transfer, and stabilization of transition states.
Dichloromethyl group Hydrophobic/van der WaalsNon-polar amino acid residuesContribution to binding affinity and specificity.
Overall Molecule Shape complementarityCatalytic pocketDetermines whether the molecule can fit into the active site and adopt a reactive pose.

QSAR Studies on this compound Analogues (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to correlate the chemical structure of compounds with their activity or properties. wikipedia.org In a non-biological context, these models can be used to predict physical properties, reactivity, or environmental fate.

Specific QSAR studies focusing on this compound or its close analogues in a non-biological context are not prominently reported in the scientific literature. However, the principles of QSAR can be applied to understand how the structural features of this molecule would be parameterized in such a study.

A QSAR model for a series of compounds including this compound analogues would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the presence of two electron-withdrawing chlorine atoms would significantly impact descriptors such as the dipole moment and partial charges on atoms. The Hammett constant for the p-tolyl group would also be a relevant electronic descriptor.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be influenced by the bulky dichloromethyl and p-tolyl groups.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

In the context of halogenated aromatic compounds, QSAR studies have been used to predict properties like environmental persistence. nih.gov Such models often find that the degree and type of halogenation are critical parameters. For instance, halogenated aliphatic compounds have been shown to be more persistent than their aromatic counterparts in certain environments. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies of this compound Analogues

Descriptor CategorySpecific Descriptor ExampleStructural Feature Represented
Electronic Dipole Moment, Partial Atomic Charges, Hammett ConstantsDistribution of electrons, polarity, and electronic influence of substituents.
Steric Molecular Volume, Surface Area, Molar RefractivitySize and shape of the molecule, which can affect its interaction with other molecules or surfaces.
Hydrophobic Octanol-Water Partition Coefficient (logP)The molecule's affinity for non-polar environments.
Topological Wiener Index, Kier & Hall Connectivity IndicesThe branching and connectivity of the molecular skeleton.

The development of a robust QSAR/QSPR model for a series of analogues would involve the statistical correlation of these descriptors with a measured property (e.g., reaction rate constant, retention time in chromatography). The resulting mathematical equation could then be used to predict the property for new, unsynthesized compounds within the model's applicability domain. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 2,2 Dichloro 1 P Tolyl Ethanol and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,2-dichloro-1-(p-tolyl)ethanol in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the protons and carbons. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are essential. nih.govcreative-biostructure.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the bonding framework of complex molecules like this compound. sdsu.eduyoutube.comomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the proton of the hydroxyl group and the methine proton (CH-OH), as well as correlations between the aromatic protons on the p-tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For this compound, the HSQC spectrum would show correlations for each protonated carbon, such as the methine carbon and its attached proton, and the aromatic CH carbons with their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. In the case of this compound, HMBC correlations would be observed between the methyl protons of the tolyl group and the aromatic carbons, as well as between the methine proton and the aromatic carbons, and the dichloromethyl carbon.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Methyl (CH₃)Aromatic Protons (meta)C-methylC-tolyl (ipso, ortho, meta)
Methine (CHOH)Hydroxyl (OH)C-methineC-tolyl (ipso), C-dichloro
Dichloromethyl (CHCl₂)NoneC-dichloroC-methine
Aromatic (ortho to CHOH)Aromatic (meta to CHOH)C-aromatic (ortho)C-methine, C-tolyl (ipso, meta)
Aromatic (meta to CHOH)Aromatic (ortho to CHOH), Methyl (CH₃)C-aromatic (meta)C-methyl, C-tolyl (ipso, ortho)
Hydroxyl (OH)Methine (CHOH)NoneC-methine

Stereochemical Assignments via NOESY/ROESY

The stereochemistry of molecules, particularly the relative orientation of atoms in space, can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comlibretexts.org These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. libretexts.org

For a chiral molecule like this compound, NOESY or ROESY can be used to determine the relative stereochemistry of diastereomers if a second chiral center were introduced, or to understand the preferred conformation in solution. For instance, a NOESY experiment could reveal spatial proximity between the methine proton and specific protons on the aromatic ring, providing insights into the rotational conformation around the C-C bond connecting the ethanol (B145695) backbone and the tolyl group.

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming molecular weights and elucidating fragmentation patterns, which can provide evidence for proposed reaction mechanisms. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry for Fragment Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the parent ion and its fragments. nih.govnih.govscielo.br This is crucial for distinguishing between ions with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its molecular formula, C₉H₁₀Cl₂O, by providing a precise mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also be analyzed to understand the molecule's stability and decomposition pathways under ionization.

Key expected fragments for this compound would likely include:

Loss of a chlorine atom.

Loss of the dichloromethyl group.

Formation of the tolyl cation.

Cleavage of the C-C bond between the alcohol and the dichloromethyl group.

Tandem Mass Spectrometry (MS/MS) for Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to generate a secondary mass spectrum. omicsonline.org This is particularly useful for identifying and structurally characterizing reaction intermediates. By analyzing the fragmentation of a suspected intermediate, its structure can be confirmed, providing direct evidence for a proposed reaction pathway. While specific intermediates for the synthesis of this compound are not detailed here, MS/MS would be the technique of choice to identify and confirm their structures if they were to be studied.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edunih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. caltech.edunih.gov

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure in the solid state. It would reveal the conformation of the molecule, including the orientation of the tolyl group relative to the ethanol backbone, and the arrangement of the chloro substituents. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the supramolecular architecture.

Below is a hypothetical table summarizing key crystallographic parameters that would be obtained from an X-ray analysis of this compound.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides of the unit cell and the angles between them.
ZThe number of molecules in the unit cell.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-C, C-O, C-Cl).
Bond Angles (°)Angles between three connected atoms (e.g., O-C-C, Cl-C-Cl).
Torsion Angles (°)Dihedral angles that describe the conformation of the molecule.

Crystal Engineering of this compound Co-crystals

There is no available information on the synthesis or crystal structure of any co-crystals involving this compound. The exploration of its potential to form multi-component crystalline solids with other molecules, a key aspect of crystal engineering, has not been documented in scientific literature.

Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions for this compound, which would typically involve techniques like single-crystal X-ray diffraction to identify and quantify hydrogen bonds, halogen bonds, and other non-covalent interactions, is not possible. No crystallographic data for this compound or its derivatives is currently available in open-access databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Specific IR and Raman spectroscopic data for this compound, including detailed peak assignments and conformational analysis, have not been published. Such data is crucial for understanding the molecule's vibrational modes and how they relate to its functional groups and three-dimensional structure. Without experimental spectra or computational studies, a meaningful discussion in this area cannot be constructed.

Environmental Fate and Degradation Pathways of 2,2 Dichloro 1 P Tolyl Ethanol

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of chlorinated aromatic compounds has been extensively studied. Bacteria from genera such as Pseudomonas, Raoultella, and Rahnella have demonstrated the ability to degrade monochlorotoluene isomers. nih.gov The degradation of dichlorotoluenes has been observed in strains like Ralstonia sp. PS12, which can utilize 2,4- and 2,5-dichlorotoluene (B98588) as growth substrates. researchgate.net The initial step in the aerobic biodegradation of these compounds by Ralstonia sp. PS12 involves a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring. researchgate.netethz.ch This is followed by dehydrogenation to form a dichloromethylcatechol. nih.gov

Under anaerobic conditions, 2,4-dichlorotoluene (B165549) can undergo reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen atoms, leading to the formation of 4-chlorotoluene (B122035) and a smaller amount of 2-chlorotoluene. nih.gov The complete anaerobic degradation of 2,4-dichlorotoluene in soil microcosms has been reported to take 130 days. nih.gov The presence of other chlorinated solvents can impact the biodegradation of toluene (B28343); for example, high concentrations of chloroform (B151607) can inhibit toluene degradation by Aromatoleum-enriched cultures. uab.cat

Table 1: Microbial Degradation of Structurally Related Chlorinated Aromatic Compounds

Compound Microorganism(s) Degradation Pathway Key Intermediates Reference(s)
2,4-Dichlorotoluene Ralstonia sp. strain PS12 Aerobic dioxygenation and ring cleavage 4,6-Dichloro-3-methylcatechol, 3,5-Dichloro-3-methylmuconate researchgate.netethz.ch
2,5-Dichlorotoluene Ralstonia sp. strain PS12 Aerobic dioxygenation and ring cleavage Dichloromethylcatechols nih.gov
Monochlorotoluenes Pseudomonas sp., Raoultella sp., Rahnella sp. Aerobic degradation Not specified nih.gov
2-Chlorotoluene Ralstonia sp. strain PS12 Aerobic dioxygenation 3-Chloro-4-methylcatechol, 4-Chloro-3-methylcatechol researchgate.net

The enzymatic machinery responsible for the degradation of chlorinated aromatic compounds is a key area of research. In Ralstonia sp. strain PS12, the initial attack on dichlorotoluenes is catalyzed by tetrachlorobenzene dioxygenase (TecA) and chlorobenzene (B131634) dihydrodiol dehydrogenase (TecB). nih.gov The resulting dichloromethylcatechols are further metabolized by a chlorocatechol ortho-cleavage pathway, which involves enzymes such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. nih.gov The conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol, a reaction analogous to the potential reduction of a ketone intermediate from the title compound, can be catalyzed by various microbial enzymes, including aldehyde dehydrogenases, alcohol dehydrogenases, and aldo-keto reductases. nih.gov

Metabolite Identification and Persistence in Environmental Matrices

The persistence of these metabolites in the environment will depend on their own susceptibility to further degradation. In some cases, dead-end metabolites may be formed, leading to incomplete mineralization. For instance, during the growth of Ralstonia sp. strain PS12 on dichlorotoluenes, a portion of the chlorine is not eliminated, suggesting the formation of persistent chlorinated byproducts. nih.gov

Table 2: Identified Metabolites from the Degradation of Structurally Similar Compounds

Parent Compound Degradation Condition Identified Metabolite(s) Reference(s)
2,4-Dichlorotoluene Aerobic (Ralstonia sp. PS12) 4,6-Dichloro-3-methylcatechol, 3,5-Dichloro-3-methylmuconate researchgate.netethz.ch
2,5-Dichlorotoluene Aerobic (Ralstonia sp. PS12) Dichloromethylcatechols nih.gov
3,4-Dichlorotoluene Aerobic (Ralstonia sp. PS12) 3,4-Dichloro-6-methylcatechol nih.gov
2-Chlorotoluene Aerobic (Ralstonia sp. PS12) 3-Chloro-4-methylcatechol, 4-Chloro-3-methylcatechol researchgate.net
2,4-Dichlorotoluene Anaerobic (soil slurry) 4-Chlorotoluene, 2-Chlorotoluene nih.gov
Benzyl chloride Hydrolysis Benzyl alcohol sciencemadness.org

A thorough search for scientific literature and data regarding the environmental fate, degradation, monitoring, and distribution of the chemical compound 2,2-Dichloro-1-(p-tolyl)ethanol has been conducted. Unfortunately, the search did not yield any specific information, research findings, or data tables pertaining to this particular compound.

The scientific community has not published studies on the environmental impact or presence of this compound that are accessible through public databases. Information is available for structurally related compounds, but per the user's strict instructions, no data that falls outside the explicit scope of the requested compound can be included.

Therefore, the requested article on the "" and its "Environmental Monitoring and Distribution" cannot be generated at this time due to the absence of available scientific data.

Selected Research Applications of 2,2 Dichloro 1 P Tolyl Ethanol Non Biological/non Clinical

Role as a Synthetic Intermediate in Organic Chemistry

As a substituted ethanol (B145695), 2,2-dichloro-1-(p-tolyl)ethanol possesses reactive functional groups—a hydroxyl group and a dichloromethyl group—that theoretically allow for its use as a building block in the synthesis of more complex molecules. It is generally understood that compounds of this nature can serve as intermediates in various chemical reactions.

Precursor to Agrochemical Building Blocks (Non-Biological Effect/Use)

There is no specific information currently available in the public scientific literature detailing the use of this compound as a precursor to agrochemical building blocks. While halogenated aromatic compounds are a common feature in many agrochemicals, direct evidence linking this specific compound to their synthesis is not found.

Utilization in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. While it is plausible that this compound could be utilized in the synthesis of certain fine chemicals, specific examples and detailed research findings are absent from the available literature.

Potential in Materials Science Research

The incorporation of halogen atoms into molecular structures can sometimes impart desirable properties to polymers and other materials, such as flame retardancy or altered refractive indices. However, the application of this compound in materials science remains largely unexplored in the public domain.

Monomer or Polymer Precursor Research (e.g., for specialized coatings)

No specific research has been identified that investigates the use of this compound as a monomer or a precursor for the synthesis of polymers intended for specialized coatings or other applications.

Applications in Advanced Materials Development

There is currently no available research data to support any specific applications of this compound in the development of advanced materials.

Catalytic Applications Involving this compound

The structure of this compound does not immediately suggest a primary role as a catalyst. While it could potentially act as a ligand for a metal catalyst or be involved in a catalytic process in other capacities, no such applications have been documented in the scientific literature reviewed.

Ligand Development in Organometallic Catalysis

There are no available scientific reports detailing the use of this compound in the development of ligands for organometallic catalysis. Research in this field typically involves the synthesis and evaluation of molecules that can coordinate to a metal center, influencing its catalytic activity. While alcohols can sometimes serve as precursors to ligands, no studies have been identified that specifically employ this compound for this purpose.

Substrate in Mechanistic Studies of Catalyst Action

The use of this compound as a substrate to probe the mechanisms of catalyst action is not described in the reviewed literature. Mechanistic studies often utilize specifically designed substrates to understand the intricate steps of a catalytic cycle. The absence of this compound in such studies suggests it has not been a focal point of mechanistic investigations in catalysis research. A related, yet distinct compound, Benzenemethanol, α-(dichloromethyl)-4-methyl-, is noted as a reaction intermediate in organic synthesis, hinting at its potential reactivity, though specific catalytic applications are not provided.

Analytical Chemistry Applications

Use as a Reference Standard in Chromatographic Method Development

No evidence was found to support the use of this compound as a reference standard in the development of chromatographic methods. Reference standards are highly pure compounds used to identify and quantify other substances. The lack of commercial availability as a certified reference material and the absence of its mention in analytical method validation studies indicate it is not a standardly used compound for this application.

Derivatization for Enhanced Analytical Detectability

The derivatization of this compound to improve its detectability in analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), is not documented. Derivatization is a common strategy to enhance the volatility or detector response of an analyte. While general derivatization techniques for alcohols are well-established, their specific application to this compound has not been reported in the scientific literature.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-dichloro-1-(p-tolyl)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via chlorination of 1-(4-methylphenyl)ethanone using concentrated hydrochloric acid and aqueous hydroperoxide in hot ethanol . Key parameters include:

  • Temperature : Reactions conducted at 60–80°C enhance chlorination efficiency.
  • Solvent choice : Ethanol balances solubility and reactivity, avoiding side products like over-oxidized carboxylic acids.
  • Stoichiometry : A 2:1 molar ratio of chlorinating agents to ketone minimizes residual starting material. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify structural features, such as the dichlorinated ethanol moiety (δ ~4.9 ppm for the Cl2_2C-OH proton) and aromatic p-tolyl signals (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C9_9H10_{10}Cl2_2O, exact mass 206.01) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. How does this compound participate in catalytic reactions with diazo compounds, and what mechanistic insights exist?

Iron complexes catalyze reactions between dichloroethanol derivatives and diazo compounds (e.g., (p-tolyl)2_2CN2_2), producing azines via carbene intermediates. Key steps include:

  • Coordination : The dichloroethanol acts as a ligand, stabilizing Fe(II) centers during catalysis.
  • Carbene transfer : Dichlorinated ethanol enhances electrophilicity, facilitating N–N bond formation in azine products .
  • Steric effects : Bulky p-tolyl groups influence reaction rates; kinetic studies (monitored via in situ IR or 1^1H NMR) reveal steric hindrance delays carbene transfer.

Q. What computational strategies predict the biological targets of this compound, and how do structural analogs inform these predictions?

  • Ligand-based screening : Compare 3D structural similarity to known bioactive molecules. For example, 20% similarity to phosphodiesterase inhibitors suggests potential enzyme modulation .
  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with ion channels or kinases. The dichloroethanol group may occupy hydrophobic binding pockets.
  • ADME prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability, highlighting moderate membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in 1^1H NMR shifts or MS fragmentation may arise from:

  • Tautomerism : Keto-enol equilibria in derivatives (e.g., α-chlorinated ketones) require low-temperature NMR or deuterated solvents to stabilize specific forms.
  • Impurity profiling : Combine GC-MS and HPLC-UV to distinguish byproducts (e.g., over-chlorinated species) .
  • X-ray crystallography : Resolve ambiguous structures via single-crystal analysis, as demonstrated for related dichloroethanones .

Methodological Notes for Experimental Design

  • Synthetic scalability : Pilot-scale reactions (>10 g) require careful exotherm management due to Cl2_2 gas release.
  • Green chemistry : Explore biocatalytic chlorination (e.g., halogenase enzymes) to reduce waste .
  • Data validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments under inert atmospheres to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.